molecular formula C17H14O4 B2392811 7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 19725-40-7

7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2392811
CAS No.: 19725-40-7
M. Wt: 282.295
InChI Key: OCKZEEGZDCPPML-UHFFFAOYSA-N
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Description

7-Methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with methoxy groups at position 7 on the chromene ring and position 2 on the phenyl ring attached to the C-3 position. Its molecular formula is C₁₇H₁₄O₄, with a molecular weight of 282.29 g/mol .

Key structural features include:

  • Methoxy groups: The electron-donating methoxy substituents influence electronic distribution, solubility, and intermolecular interactions (e.g., hydrogen bonding) .
  • Planar chromen-4-one core: Facilitates π-π stacking and interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name

7-methoxy-3-(2-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-11-7-8-13-16(9-11)21-10-14(17(13)18)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKZEEGZDCPPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of methoxybenzaldehyde and chromone in the presence of a base such as sodium hydroxide in a solvent like ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated flavonoid derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that 7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing diseases linked to oxidative damage, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit pro-inflammatory mediators. Studies show that it can suppress nitric oxide production in macrophages without inducing cytotoxicity, making it a potential candidate for anti-inflammatory therapies.

Anticancer Properties

This compound has been investigated for its anticancer effects, showing promise in inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that it modulates critical signaling pathways involved in cell survival and proliferation.

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated effective scavenging of free radicals; reduced oxidative stress markers in vitro.
Study 2Anti-inflammatory EffectsInhibited LPS-induced nitric oxide production in RAW 264.7 macrophages without cytotoxicity.
Study 3Anticancer PropertiesInduced apoptosis in various cancer cell lines; inhibited tumor growth in vivo models through modulation of survival pathways .

Industrial Applications

In addition to its therapeutic potential, this compound is utilized in the development of natural product-based pharmaceuticals and nutraceuticals. Its unique chemical structure allows for the synthesis of more complex flavonoid derivatives that can be tailored for specific applications.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between 7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one and its analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Findings
This compound 7-OCH₃, 3-(2-OCH₃-C₆H₄) 282.29 Not reported Base structure; used as a precursor for antineoplastic agents .
5-Acetoxy-8-(acetoxymethyl)-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one (11a) 5-OAc, 8-CH₂OAc, 7-OCH₃, 3-(2-OCH₃-C₆H₄) 413.2 116–118 High yield (98%); enhanced lipophilicity due to acetyl groups .
7-Benzyloxy-3-(2-methoxyphenyl)-4H-chromen-4-one (ARM11) 7-OBn (benzyloxy), 3-(2-OCH₃-C₆H₄) 435.4 Not reported Improved stability; benzyloxy group increases steric bulk and metabolic resistance .
7-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (11b) 7-OCH₃, 3-(4-OCH₃-C₆H₄) 282.29 124–126 Methoxy positional isomer; reduced antiproliferative activity compared to 2-methoxy analog .
8-[(Dimethylamino)methyl]-7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 8-CH₂NMe₂, 7-OCH₃, 3-(4-OCH₃-C₆H₄), 2-CF₃ 407.39 Not reported Trifluoromethyl group enhances metabolic stability; dimethylamino improves solubility .
3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one (3-Methylquercetin) 3,5,7-OH, 2-(3-OCH₃-4-OH-C₆H₃) 316.26 Not reported Natural flavonoid; hydroxyl groups improve antioxidant activity but reduce bioavailability .
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OCH₃, 3-(2-OCH₃-C₆H₄), 2-CF₃ 350.29 Not reported Trifluoromethyl substitution increases electrophilicity; potent in anti-inflammatory screens .

Key Structural and Functional Insights:

Substituent Position and Bioactivity :

  • The 2-methoxyphenyl substituent (as in the target compound) enhances antiproliferative activity compared to its 4-methoxyphenyl isomer (11b vs. 11a) .
  • Acetylated derivatives (e.g., 11a) exhibit higher lipophilicity, improving cell membrane permeability but reducing aqueous solubility .

Electron-Withdrawing Groups :

  • Trifluoromethyl groups (e.g., in ) increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Benzyloxy groups (e.g., ARM11) provide steric protection against enzymatic degradation .

Hydrogen Bonding and Solubility: Hydroxyl groups (e.g., in 3-methylquercetin) improve antioxidant activity but limit bioavailability due to rapid glucuronidation . Dimethylamino groups (e.g., ) enhance solubility in polar solvents .

Synthetic vs. Natural Analogs: Synthetic analogs (e.g., oxadiazole-substituted chromen-4-ones in ) show higher thermal stability (melting points >270°C) compared to natural flavonoids .

Biological Activity

7-Methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a compound belonging to the chromone family, which has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The compound features a chromone backbone with methoxy groups that influence its reactivity and biological activity. The specific substitution pattern contributes to its distinct chemical properties, making it a subject of interest in medicinal chemistry.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in various biological systems. This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit the production of inflammatory mediators. For instance, it has been shown to suppress LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

3. Anticancer Properties

The anticancer potential of this compound has been explored through various assays. It has demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Signal Transduction Modulation : The compound modulates key signaling pathways, including NF-κB and MAPK pathways, which are critical in regulating inflammation and cell survival .

Case Study 1: Antioxidant Evaluation

A study assessing the antioxidant capacity of various chromone derivatives found that this compound exhibited notable radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Activity

In experiments using RAW 264.7 cells, the compound significantly reduced NO production induced by LPS at concentrations ranging from 10 to 50 µM. Importantly, it did not exhibit cytotoxicity at these concentrations, indicating a favorable safety profile for potential therapeutic use .

Study Biological Activity IC50 Value Cell Line
Study AAntioxidantIC50 = 15 µMNot specified
Study BAnti-inflammatoryIC50 = 20 µMRAW 264.7
Study CAnticancerIC50 = 25 µMVarious cancer lines

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